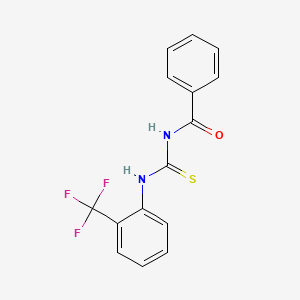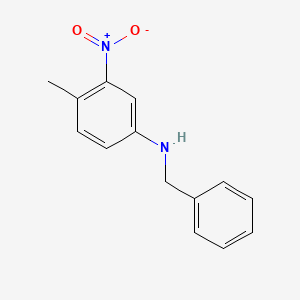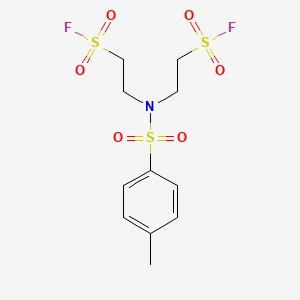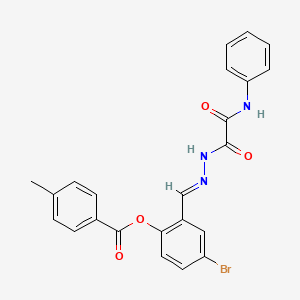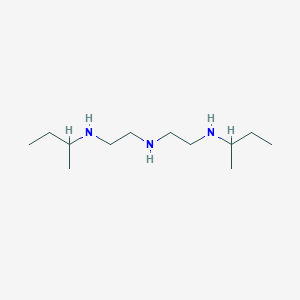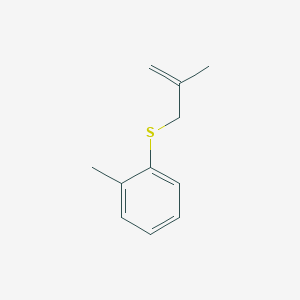
Dimethyl(3-phenylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C11H18Si. It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(3-phenylpropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of 3-phenylpropene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of 3-phenylpropene .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The use of high-purity starting materials and advanced purification techniques further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(3-phenylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon-hydrogen bond can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Organosilicon compounds with diverse functional groups.
Scientific Research Applications
Dimethyl(3-phenylpropyl)silane finds applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Industry: This compound is used in the production of advanced materials, including coatings and adhesives, due to its hydrophobic properties
Mechanism of Action
The mechanism by which dimethyl(3-phenylpropyl)silane exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound can form stable bonds with various organic groups, facilitating the synthesis of complex molecules. The presence of the phenyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the dimethyl groups.
Diphenylsilane: Contains two phenyl groups instead of one.
Triphenylsilane: Contains three phenyl groups.
Trichlorosilane: Contains three chlorine atoms instead of organic groups.
Uniqueness
Dimethyl(3-phenylpropyl)silane is unique due to the presence of both dimethyl and phenyl groups, which confer distinct reactivity and stability properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
18036-54-9 |
|---|---|
Molecular Formula |
C11H18Si |
Molecular Weight |
178.35 g/mol |
IUPAC Name |
dimethyl(3-phenylpropyl)silane |
InChI |
InChI=1S/C11H18Si/c1-12(2)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
BCOGOMNWRFFKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)

